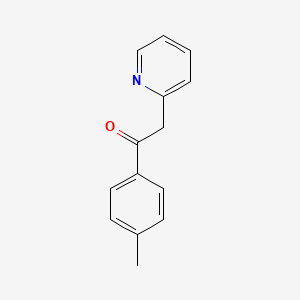

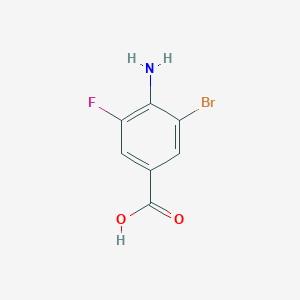

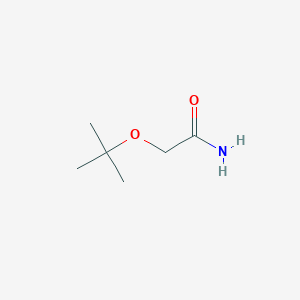

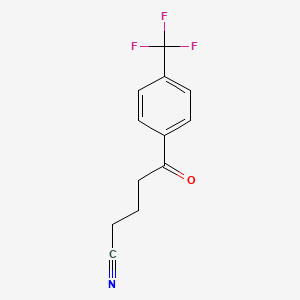

![molecular formula C9H10N2O2 B1321782 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 4583-86-2](/img/structure/B1321782.png)

5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- Structure : It belongs to the imidazole family, which is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. Imidazole is also known as 1,3-diazole and exhibits both acidic and basic properties. Due to the presence of positive charges on its nitrogen atoms, it can exist in two equivalent tautomeric forms .

Synthesis Analysis

The synthesis of imidazoles involves various methods, including condensation reactions, cyclization, and functional group transformations. Recent advances have focused on regiocontrolled synthesis, allowing precise substitution patterns around the imidazole ring. These synthetic routes are crucial for developing functional molecules with diverse applications .

Molecular Structure Analysis

The molecular structure of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one consists of a five-membered ring containing nitrogen and oxygen atoms. The methoxy group (–OCH3) is attached to the benzene ring. The exact arrangement of atoms can be visualized using X-ray crystallography or computational methods .

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

科学的研究の応用

Medicinal Chemistry: Antiproliferative Agents

“5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one” derivatives have been explored for their potential as antiproliferative agents . These compounds have shown activity against various human cancer cell lines, including prostate, lung, cervical, and breast cancer cells. The mechanism of action often involves the disruption of critical biological pathways in cancer cells, leading to inhibited growth or induced apoptosis.

Materials Science: Metal-Organic Frameworks (MOFs)

In materials science, this compound serves as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are porous materials with applications in gas storage, separation, and catalysis. The imidazole ring in “5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one” can coordinate with metal ions, forming stable structures with high surface areas and tunable porosity.

Environmental Science: CO2 Capture

The compound’s derivatives are being studied for environmental applications, particularly in carbon dioxide capture . The imidazole-based MOFs can selectively adsorb CO2 from industrial emissions, contributing to greenhouse gas reduction efforts. Their efficiency in CO2/N2 separation is particularly notable, making them promising candidates for post-combustion CO2 capture technologies.

Analytical Chemistry: Reagents and Standards

In analytical chemistry, “5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one” and its related compounds are used as reagents and standards in various assays . They are essential in the quality control processes of pharmaceuticals and other chemical products, ensuring the consistency and reliability of analytical results.

Organic Synthesis: Synthesis of Heterocycles

This compound plays a crucial role in the synthesis of heterocycles, which are core structures in many pharmaceuticals and functional materials . Its versatility allows for the construction of complex molecules through regiocontrolled synthesis, enabling the development of new drugs and materials with enhanced properties.

Biochemistry: Enzyme Inhibition

In biochemistry, derivatives of “5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one” are investigated for their potential as enzyme inhibitors . By targeting specific enzymes, these compounds can modulate biological pathways, leading to therapeutic applications in diseases where enzyme regulation is crucial.

Safety And Hazards

特性

IUPAC Name |

6-methoxy-3-methyl-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-11-8-4-3-6(13-2)5-7(8)10-9(11)12/h3-5H,1-2H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMIDGIWKKDSTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80612347 |

Source

|

| Record name | 5-Methoxy-1-methyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one | |

CAS RN |

4583-86-2 |

Source

|

| Record name | 5-Methoxy-1-methyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。